

A Spectroscopic Showdown: 1,3-Diphenylpropanetrione and Its Analogs Under the Analytical Lens

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Compound of Interest

Compound Name: 1,3-Diphenylpropanetrione

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A deep dive into the spectroscopic characteristics of **1,3-diphenylpropanetrione** and its structurally related analogs, dibenzoylmethane and curcumin, reveals key insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols, to aid in their identification, characterization, and further application.

This publication offers a side-by-side spectroscopic comparison of **1,3-diphenylpropanetrione**, a tricarbonyl compound, with two well-studied β -diketone analogs: dibenzoylmethane and curcumin. The analysis encompasses a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The presented data, summarized in clear, comparative tables, alongside detailed experimental methodologies, serves as a valuable resource for the scientific community.

At a Glance: Spectroscopic Data Comparison

The following tables provide a quantitative summary of the key spectroscopic features of **1,3-diphenylpropanetrione**, dibenzoylmethane, and curcumin.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
1,3-Diphenylpropanetrione Hydrate	7.95 (d, 4H, Ar-H), 7.60 (t, 2H, Ar-H), 7.45 (t, 4H, Ar-H), 6.5 (s, 2H, OH)
Dibenzoylmethane (Enol form)	~17.0 (s, 1H, enolic OH), 7.4 - 8.0 (m, 10H, Ar-H), ~6.8 (s, 1H, enolic CH)
Curcumin	7.57 (d, 2H), 7.28 (s, 1H), 7.22 (d, 1H), 6.92 (d, 1H), 6.77 (d, 2H), 6.47 (d, 2H), 5.89 (s, 1H), 3.94 (s, 6H, OCH ₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
1,3-Diphenylpropanetrione	193.5 (C=O), 166.5 (C=O), 134.5, 129.8, 129.0, 128.8
Dibenzoylmethane (Enol form)	185.5 (C=O), 136.5, 132.5, 128.8, 127.3, 93.0 (enolic C)
Curcumin	183.4 (C=O), 148.1, 146.9, 140.9, 127.5, 123.2, 121.1, 115.9, 111.5, 101.1, 55.8 (OCH ₃)

Table 3: FT-IR Spectral Data (cm⁻¹)

Compound	Key Absorption Bands (cm ⁻¹)
1,3-Diphenylpropanetrione Hydrate	~3400 (O-H), ~1700-1650 (C=O stretching)
Dibenzoylmethane	~1600 (C=O stretching, enol), ~1550 (C=C stretching, enol)
Curcumin	3510 (phenolic O-H), 1628 (C=O and C=C stretching), 1603 (aromatic C=C stretching), 1512 (mixed C=O and C-C vibrations), 1282 (enol C-O)[1]

Table 4: UV-Vis Spectral Data

Compound	λ_{max} (nm)	Solvent
1,3-Diphenylpropanetrione	Not available	-
Dibenzoylmethane	345	Ethanol[2]
Curcumin	424	Methanol[3]
262	Methanol[3]	

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragments
1,3-Diphenylpropanetrione	238	105, 77, 51
Dibenzoylmethane	224	105, 77
Curcumin	368	191, 177, 145

In Detail: Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques cited. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.

- Number of Scans: 8-16.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

- Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
- Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

- Use a quartz cuvette with a 1 cm path length.
- Record a baseline spectrum using the pure solvent.
- Measure the absorbance spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

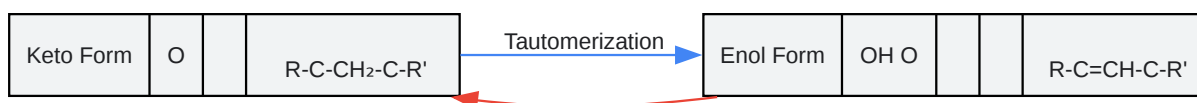
- Samples can be introduced via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

Data Acquisition:

- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Visualizing Chemical Relationships: Keto-Enol Tautomerism

The β -dicarbonyl moiety present in both dibenzoylmethane and curcumin allows for the existence of keto-enol tautomers. This equilibrium is a key chemical feature influencing their reactivity and spectroscopic properties. The following diagram illustrates this fundamental relationship.



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Caption: Keto-enol tautomerism in β -dicarbonyl compounds.

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References

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